![molecular formula C18H17N5OS B4509981 1-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4509981.png)
1-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-(2-pyridinyl)piperazine
Description
Synthesis Analysis
The synthesis of derivatives related to the main compound involves multi-step reactions, including the connection of 1,3,4-thiadiazol with N-substituted piperazine. Optimal conditions for synthesizing similar derivatives have been explored, demonstrating the importance of solvent choice, acid acceptor, and reaction temperature for achieving high yields. For instance, a derivative synthesis achieved a 75% yield at 25°C over 5 hours using acetonitrile as the solvent and triethylamine as the acid acceptor (Wu Qi, 2014).
Molecular Structure Analysis
Crystal and molecular structure analyses of similar compounds have been conducted, revealing that these molecules crystallize in the monoclinic system. The conformation of the piperazine part of the molecule strongly depends on substituent effects in the phenyl ring. Such analyses are crucial for understanding the interaction potentials and reactivity of the compound (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing the thiadiazol and piperazine moieties have been explored through their antibacterial activities. These studies highlight the compound's potential interactions with biological systems, emphasizing the structural basis for its activity (Guo-qiang Hu et al., 2007).
properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-18(17-16(20-21-25-17)14-6-2-1-3-7-14)23-12-10-22(11-13-23)15-8-4-5-9-19-15/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKBFKILHHDBCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=NS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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